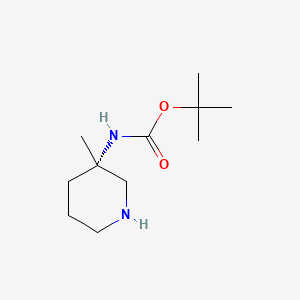
ホモベラトリルアミン-d10 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Homoveratrylamine-d10 Hydrochloride is a deuterated form of homoveratrylamine, a compound known for its applications in various scientific fields. The deuterium labeling (d10) makes it particularly useful in research involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and quantifying the compound in complex biological systems .
科学的研究の応用
Homoveratrylamine-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in the development of pharmaceuticals and in pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and in quality control processes
準備方法
Synthetic Routes and Reaction Conditions
Homoveratrylamine-d10 Hydrochloride can be synthesized through a series of chemical reactions starting from homoveratrylamine. The process involves the introduction of deuterium atoms into the homoveratrylamine molecule. This can be achieved by using deuterated reagents and solvents during the synthesis. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of Homoveratrylamine-d10 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Homoveratrylamine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of homoveratrylamine, such as N-alkyl and N-acyl derivatives, which have different biological and chemical properties .
作用機序
The mechanism of action of Homoveratrylamine-d10 Hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. The deuterium atoms in the compound provide a unique advantage in tracing its metabolic pathways and understanding its interactions at the molecular level .
類似化合物との比較
Homoveratrylamine-d10 Hydrochloride is compared with other similar compounds such as:
Homoveratrylamine: The non-deuterated form, which lacks the tracing capabilities provided by deuterium labeling.
Veratrylamine: Another related compound with similar chemical properties but different biological activities.
Methoxyphenylethylamine: Shares structural similarities but differs in its reactivity and applications.
The uniqueness of Homoveratrylamine-d10 Hydrochloride lies in its deuterium labeling, which enhances its utility in research applications, particularly in studies involving mass spectrometry and NMR spectroscopy .
特性
CAS番号 |
1398065-73-0 |
|---|---|
分子式 |
C10H16ClNO2 |
分子量 |
227.754 |
IUPAC名 |
2-[3,4-bis(trideuteriomethoxy)phenyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H/i1D3,2D3,5D2,6D2; |
InChIキー |
WIOOTMZLCZPTDW-OCNRKMBFSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN)OC.Cl |
同義語 |
3,4-Dimethoxybenzeneethanamine-d10 Hydrochloride; 3,4-Dimethoxyphenethylamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)-1-aminoethane-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethanamine-d10 Hydrochloride; 2-(3,4-Dimethoxyphenyl)ethylamine-d10 Hydro |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)




